molecular formula C15H24N2O3S2 B2572354 Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1396860-83-5

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2572354
CAS No.: 1396860-83-5
M. Wt: 344.49
InChI Key: RKVKEDVZYDYGHS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The piperidine ring may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is unique due to the combination of its thiazole and piperidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound) can be represented as follows:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a piperidine ring, a thiazole moiety, and an ester functional group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring in this compound) likely contributes to its antimicrobial efficacy .

Antitumor Activity

The compound has also shown promise in antitumor activity. A recent investigation into similar thiazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds with structural similarities demonstrated cytotoxic effects against breast and colon cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways .

The biological activity of this compound) is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
  • Cell Signaling Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a controlled study, this compound) was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains. Notably, it exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria .

Antitumor Activity Assessment

A separate study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Data Summary

Activity Type Tested Against Results
AntimicrobialStaphylococcus aureus, E. coliMIC: 32 - 128 µg/mL
AntitumorMCF7 (breast cancer)Cell viability reduced at >10 µM
Apoptosis InductionMCF7Increased apoptotic cells

Properties

IUPAC Name

ethyl 4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-2-20-14(19)4-3-13(18)17-8-5-12(6-9-17)11-22-15-16-7-10-21-15/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKEDVZYDYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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